molecular formula C7H8F2N2O2 B11817917 methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11817917
M. Wt: 190.15 g/mol
InChI Key: VPWUWZKQDDLAJI-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a difluoroethyl group and a carboxylate ester group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives .

Scientific Research Applications

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various pyrazole-based compounds, which are important in medicinal chemistry and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
  • 2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds
  • 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one

Uniqueness

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

methyl 1-(2,2-difluoroethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C7H8F2N2O2/c1-13-7(12)5-2-10-11(3-5)4-6(8)9/h2-3,6H,4H2,1H3

InChI Key

VPWUWZKQDDLAJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CC(F)F

Origin of Product

United States

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